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molecular formula C9H8O2 B188539 5-Hydroxy-1-indanone CAS No. 3470-49-3

5-Hydroxy-1-indanone

Cat. No. B188539
M. Wt: 148.16 g/mol
InChI Key: ZRKQOVXGDIZYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06359138B1

Procedure details

5-Methoxy-indan-1-one (8 g, 49.3 mmol), and 4-tert-butyl-2-methyl-benzenethiol sodium salt (11.92 g, 59.2 mmol) were heated at 142° C. for 1 hr under argon. After cooling to RT, water (80 ml) was added followed by 1N HCl (80 ml) and EtOAc (120 ml). The mixture was shaken and the aqueous phase extracted with EtOAc (100 ml), the combined organic extracts were washed with satd.NaCl solution (100 ml) and dried with Na2SO4, filtered and evaporated. The residue was chomatographed over SiO2 (Merck 230-400 mesh) eluting with EtOAc-nHexane (2:3), producing 5-hydroxy-indan-1-one (3.55g, 22.6 mmol, 45.9 %) as orange crystals Mp. 185-187° C., MS m/e=148.2 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Name
4-tert-butyl-2-methyl-benzenethiol sodium salt
Quantity
11.92 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
45.9%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2.[Na].C(C1C=CC(S)=C(C)C=1)(C)(C)C.O.Cl>CCOC(C)=O>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2 |f:1.2,^1:12|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)=O
Name
4-tert-butyl-2-methyl-benzenethiol sodium salt
Quantity
11.92 g
Type
reactant
Smiles
[Na].C(C)(C)(C)C1=CC(=C(C=C1)S)C
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc (100 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl solution (100 ml) and dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluting with EtOAc-nHexane (2:3)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.6 mmol
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 45.9%
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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